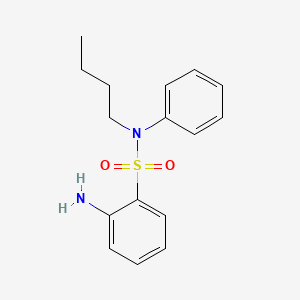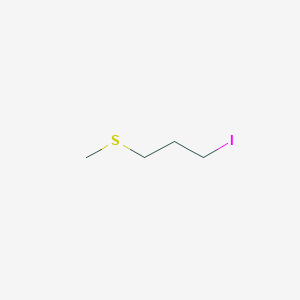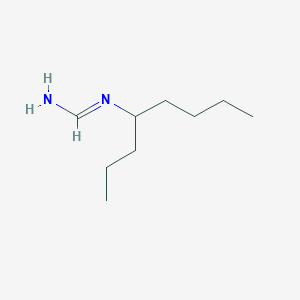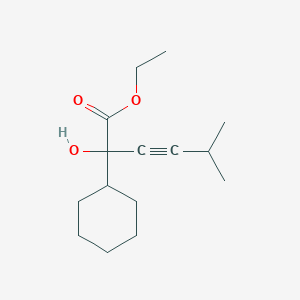![molecular formula C16H15NO4 B14356529 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid CAS No. 91575-75-6](/img/structure/B14356529.png)
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction under microwave irradiation, which facilitates the coupling of 2-(phenylamino)benzoic acid with 4-(methoxycarbonyl)phenylboronic acid . The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid has several scientific research applications:
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
- 4-Methoxycarbonylphenylboronic acid
- 2-(Phenylamino)benzoic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Comparison: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
91575-75-6 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
2-[(4-methoxycarbonylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)19/h2-9,17H,10H2,1H3,(H,18,19) |
InChIキー |
LTRSWMRRLNCYEU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)

![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
